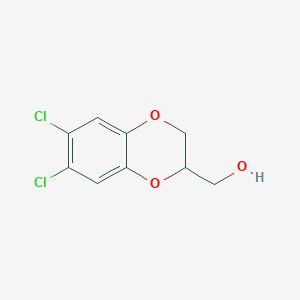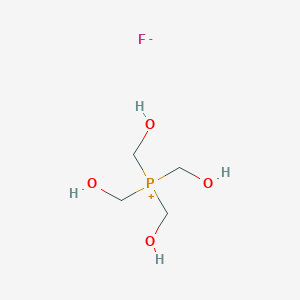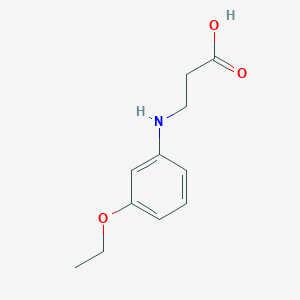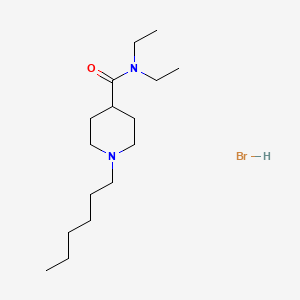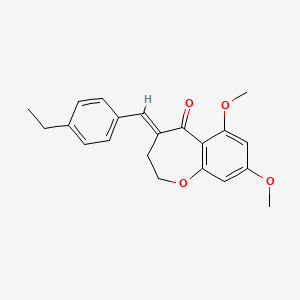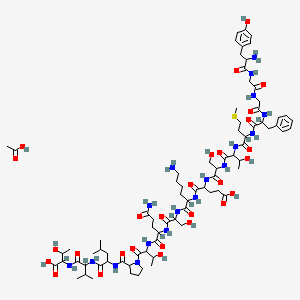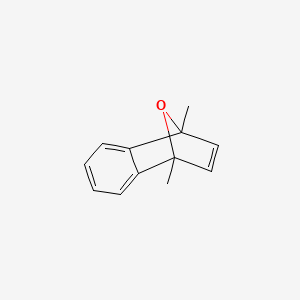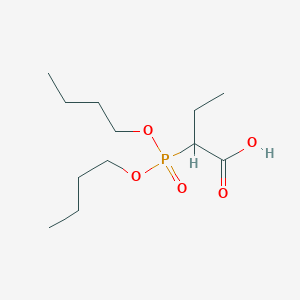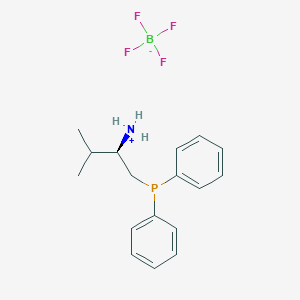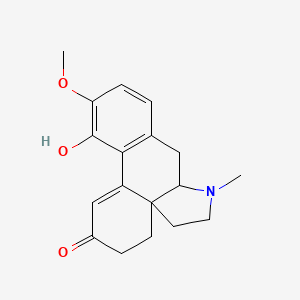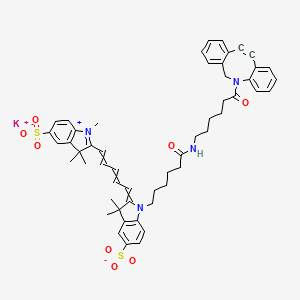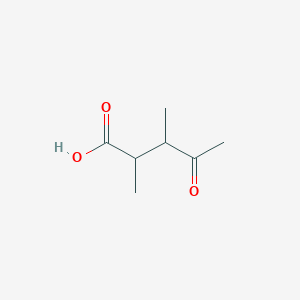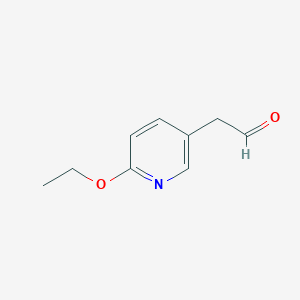
2-(6-Ethoxypyridin-3-yl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Ethoxypyridin-3-yl)acetaldehyde: is an organic compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound features a pyridine ring substituted with an ethoxy group at the 6-position and an acetaldehyde group at the 3-position. Its unique structure makes it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Ethoxypyridin-3-yl)acetaldehyde can be achieved through several methods. One common approach involves the Hantzsch pyridine synthesis, which is a multi-component reaction between an aldehyde, a β-keto ester, and a nitrogen donor such as ammonium acetate or ammonia . This reaction typically proceeds under mild conditions and can be optimized using various catalysts and solvents.
Another method involves the reaction of 2-(6-Ethoxypyridin-3-yl)acetic acid with appropriate reagents to introduce the aldehyde functionality. This can be achieved through oxidation reactions using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieve efficient production. Continuous flow reactors and advanced purification techniques are commonly employed to enhance the scalability and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(6-Ethoxypyridin-3-yl)acetaldehyde undergoes various chemical reactions, including:
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: 2-(6-Ethoxypyridin-3-yl)acetic acid.
Reduction: 2-(6-Ethoxypyridin-3-yl)ethanol.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(6-Ethoxypyridin-3-yl)acetaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(6-Ethoxypyridin-3-yl)acetaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity . This compound can also participate in redox reactions, influencing cellular redox balance and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Ethoxypyridin-2-yl)acetic acid
- 2-(6-Ethoxypyridin-3-yl)ethanol
- 2-(6-Ethoxypyridin-3-yl)acetic acid
Uniqueness
2-(6-Ethoxypyridin-3-yl)acetaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. The presence of both an ethoxy group and an aldehyde group allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-(6-ethoxypyridin-3-yl)acetaldehyde |
InChI |
InChI=1S/C9H11NO2/c1-2-12-9-4-3-8(5-6-11)7-10-9/h3-4,6-7H,2,5H2,1H3 |
InChI Key |
BDYIWSTYGYKQES-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=C(C=C1)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Piperazine, 1-[2-[(2-methylphenyl)thio]phenyl]-](/img/structure/B14751306.png)
